2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which makes it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting with the preparation of the pyrazole and thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. The pyrazole ring is typically synthesized through the cyclization of hydrazine derivatives with 1,3-diketones under acidic conditions. The thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold is formed by the cyclization of thieno[2,3-d]pyrimidine with hydrazine and subsequent functionalization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Thieno[2,3-d]pyrimidine derivatives
- Triazolothiadiazine derivatives
Uniqueness
2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of functional groups, which confer high potency and selectivity as a CDK2 inhibitor. This makes it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C18H17F3N6S |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4-[1-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H17F3N6S/c1-8-10(3)28-17-14(8)16-23-15(25-26(16)7-22-17)9(2)27-12(11-4-5-11)6-13(24-27)18(19,20)21/h6-7,9,11H,4-5H2,1-3H3 |
InChI Key |
SRAUYVOUZKHZLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C(C)N4C(=CC(=N4)C(F)(F)F)C5CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.